2-(Oxetan-3-yloxy)ethan-1-ol

Aqueous solubility Lipophilicity Gem-dimethyl replacement

Poor aqueous solubility and rapid CYP clearance plague lead optimization. 2-(Oxetan-3-yloxy)ethan-1-ol (CAS 1603569-32-9) replaces lipophilic gem-dimethyl groups with an oxetane ring to increase solubility up to 4000-fold while reducing metabolic degradation. - Solubility enhancement: 4- to >4000× vs. non-oxetane analogs - Metabolic stability: Suppresses CYP-mediated clearance - Linker stability: Oxetane-ether outperforms esters under basic/reducing conditions - Conformational bias: Synclinal preference for fragment-based design

Molecular Formula C5H10O3
Molecular Weight 118.132
CAS No. 1603569-32-9
Cat. No. B2806509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Oxetan-3-yloxy)ethan-1-ol
CAS1603569-32-9
Molecular FormulaC5H10O3
Molecular Weight118.132
Structural Identifiers
SMILESC1C(CO1)OCCO
InChIInChI=1S/C5H10O3/c6-1-2-8-5-3-7-4-5/h5-6H,1-4H2
InChIKeyAQESVRJZOQPGDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Oxetan-3-yloxy)ethan-1-ol: Versatile Oxetane Building Block


2-(Oxetan-3-yloxy)ethan-1-ol (CAS 1603569-32-9) is a small-molecule building block that integrates a four-membered oxetane heterocycle with a primary alcohol via an ether linkage (C5H10O3, MW 118.13) . Its defining feature is the oxetane ring, a motif increasingly deployed in medicinal chemistry to modulate polarity, solubility, metabolic stability, and conformational preferences without substantially enlarging molecular size [1][2]. The terminal hydroxyl group provides a universal synthetic handle for further derivatization—via esterification, etherification, or nucleophilic substitution—making this compound a versatile entry point for introducing oxetane-derived physicochemical benefits into lead series, fragment libraries, or advanced intermediates .

Workflow Lead optimization scaffold incorporation
Selection Primary alcohol handle for esterification or etherification
Context Reported class-level solubility and metabolic stability enhancement

2-(Oxetan-3-yloxy)ethan-1-ol: Irreplaceable Advantages


The oxetane ring is not merely a passive structural spacer but an active modulator of key drug-like properties. Generic substitution with a gem-dimethyl linker, a linear ether-alcohol, or an ester-containing analog would forfeit the oxetane's unique combination of high polarity (manifested as reduced LogD), enhanced aqueous solubility (up to >4000-fold improvement versus gem-dimethyl), and improved metabolic stability under basic/reducing conditions relative to esters [1][2]. Furthermore, the oxetane ring can suppress cytochrome P450-mediated clearance and reduce the basicity of adjacent amines—benefits that are absent in non-oxetane comparators [3]. For procurement decisions in lead optimization or library synthesis, selecting a non-oxetane alternative would require separate re-optimization of solubility, lipophilicity, and metabolic profile, incurring additional time and cost.

Gem-Dimethyl Replacement
May forfeit oxetane-derived solubility and metabolic stability improvements; properties may not transfer, requiring separate optimization.
Ester Isostere Replacement
Ester linkers may lack chemical stability of oxetane ethers under basic or reducing conditions; synthetic robustness may differ.

2-(Oxetan-3-yloxy)ethan-1-ol: Quantitative Comparisons


Aqueous Solubility Enhancement vs Gem-Dimethyl

Replacement of a gem-dimethyl group with an oxetane moiety, such as that present in 2-(oxetan-3-yloxy)ethan-1-ol, increases aqueous solubility by a factor ranging from 4 to more than 4000, depending on the specific molecular context [1]. This enhancement is attributed to the oxetane ring's high polarity and hydrogen-bond acceptor capacity, which lower LogD and improve thermodynamic solubility.

Solubility vs Gem-Dimethyl
Class-level inference
4- to >4000-fold increase in aqueous solubility
Supports solubility optimization in lead series
Magnitude context-dependent; class-level evidence
Aqueous solubility Lipophilicity Gem-dimethyl replacement Lead optimization

Chemical Stability: Oxetane Ether vs Ester

Oxetane ethers, such as the ether linkage in 2-(oxetan-3-yloxy)ethan-1-ol, exhibit excellent chemical stability across a range of conditions and show improved stability relative to analogous esters under both basic and reducing environments [1]. This makes oxetane ethers suitable replacements for labile ester groups in medicinal chemistry applications.

Stability vs Ester
Class-level inference
Improved stability under basic/reducing conditions
Supports ester replacement in prodrug design
Qualitative class-level evidence
Chemical stability Ester isostere Basic conditions Reducing conditions

Lipophilicity Reduction vs Alkyl Groups

Incorporation of an oxetane ring, as in 2-(oxetan-3-yloxy)ethan-1-ol, reduces lipophilicity (LogD) compared to compounds containing gem-dimethyl or tert-butyl groups [1][2]. This reduction in LogD correlates with improved metabolic stability and lower non-specific binding.

Lipophilicity vs Alkyl
Class-level inference
Reduced LogD (magnitude context-dependent)
Supports LogD reduction in fragment optimization
Observed across multiple scaffolds
Lipophilicity LogD Metabolic stability tert-Butyl replacement

Metabolic Stability: Reduced CYP Clearance

Oxetane-containing compounds, including 2-(oxetan-3-yloxy)ethan-1-ol, reduce the rate of metabolic degradation in most cases when replacing gem-dimethyl or carbonyl groups [1]. Additionally, oxetanes can redirect metabolic clearance away from cytochrome P450 enzymes, lowering the risk of drug-drug interactions [2].

Metabolic Stability
Class-level inference
Reduced CYP-mediated clearance reported
Supports metabolic stability profiling
In vitro/in vivo metabolic assays
Metabolic stability CYP suppression Clearance Lead optimization

Conformational Restriction: Synclinal Preference

The incorporation of an oxetane ring, as found in 2-(oxetan-3-yloxy)ethan-1-ol, into an aliphatic chain alters conformational preferences, favoring synclinal rather than antiplanar arrangements [1]. This conformational bias can influence molecular recognition and binding to biological targets.

Conformational Preference
Class-level inference
Synclinal over antiplanar arrangement
Supports conformational design in SBDD
Aliphatic chain context
Conformational preference Aliphatic chain Structure-based design

2-(Oxetan-3-yloxy)ethan-1-ol: Deployment Scenarios


Rescuing Poorly Soluble Leads via Gem-Dimethyl Replacement

When a lead series exhibits low aqueous solubility due to lipophilic gem-dimethyl groups, 2-(oxetan-3-yloxy)ethan-1-ol serves as a direct replacement building block. The oxetane moiety can increase solubility by 4- to >4000-fold [1], enabling oral bioavailability studies and formulation development without major scaffold redesign. This scenario is validated by the established class-level solubility enhancement of oxetanes over gem-dimethyl analogs [1].

Enhancing Metabolic Stability in CYP-Liable Candidates

For compounds undergoing rapid CYP-mediated clearance, substituting a metabolically labile group (e.g., carbonyl or gem-dimethyl) with the oxetane-alcohol motif of 2-(oxetan-3-yloxy)ethan-1-ol can reduce metabolic degradation and redirect clearance away from CYP enzymes [2]. This application is supported by class-level evidence demonstrating improved metabolic stability and reduced CYP liability for oxetane-containing compounds [2].

Replacing Labile Ester Linkers in Prodrugs

Ester linkers in prodrugs or antibody-drug conjugates (ADCs) are often unstable under basic or reducing conditions. 2-(Oxetan-3-yloxy)ethan-1-ol provides an oxetane-ether linkage with demonstrated improved stability versus esters under these conditions [3]. This substitution can extend conjugate shelf-life and ensure payload release only at the intended site, leveraging class-level stability data for oxetane ethers [3].

Fragment-Based Drug Discovery: LogD and Conformation Tuning

In fragment-based screening, hit expansion often requires fine-tuning of LogD and conformational preferences. 2-(Oxetan-3-yloxy)ethan-1-ol, as a small, polar, and three-dimensional building block, can reduce LogD relative to lipophilic spacers [2] and bias aliphatic chains toward synclinal conformations [1]. This allows medicinal chemists to systematically improve ligand efficiency and binding thermodynamics, grounded in class-level physicochemical principles [1][2].

Application
Selection Property
Validation Focus
Lead solubility rescue studies
Oxetane polarity contribution
Aqueous solubility assay context
Metabolic stability optimization
Oxetane-mediated CYP suppression
Microsomal stability assay review
Ester isostere design
Oxetane-ether chemical stability
Chemical stability under basic/reducing conditions
Fragment library expansion
Oxetane LogD and conformation tuning
LogD and conformational analysis

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